1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring, a tetrahydrofuran moiety, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves the reaction of 4-fluoro-2-methylaniline with tetrahydrofuran-2-carbaldehyde, followed by the addition of thiourea. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The fluorinated aromatic ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
- 1-(4-Methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
- 1-(4-Chloro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
Uniqueness
1-(4-Fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is unique due to the presence of both a fluorinated aromatic ring and a tetrahydrofuran moiety. This combination imparts distinct chemical and physical properties, such as increased stability and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
832674-29-0 |
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Molecular Formula |
C13H17FN2OS |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C13H17FN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,18) |
InChI Key |
PZFWYYDXVJOBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=S)NCC2CCCO2 |
Origin of Product |
United States |
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